Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate
Description
Properties
CAS No. |
115960-17-3 |
|---|---|
Molecular Formula |
C₁₂H₂₁NaO₇S |
Molecular Weight |
332.35 |
Synonyms |
Docusate Sodium Impurity; 4-(2-Ethylhexyl)ester-2-sulfo-butanedioic Acid Sodium Salt; |
Origin of Product |
United States |
Preparation Methods
Esterification of Maleic Anhydride
The synthesis begins with the esterification of maleic anhydride (C₄H₂O₃) with 2-ethylhexanol (C₈H₁₈O). This step produces mono(2-ethylhexyl) maleate (C₁₂H₂₀O₄), a key intermediate. The reaction is typically catalyzed by acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) at 80–100°C for 4–6 hours. Excess 2-ethylhexanol ensures complete conversion of maleic anhydride to the monoester, minimizing di-ester formation.
Reaction Conditions Table
| Parameter | Value/Range |
|---|---|
| Temperature | 80–100°C |
| Catalyst | H₂SO₄ (0.5–1.0 wt%) |
| Reaction Time | 4–6 hours |
| Molar Ratio (Anhydride:Alcohol) | 1:1.2–1.5 |
Sulfonation with Sodium Bisulfite
Mono(2-ethylhexyl) maleate undergoes sulfonation via nucleophilic addition of sodium bisulfite (NaHSO₃) to the α,β-unsaturated carbonyl group. This step introduces the sulfonate (-SO₃⁻) moiety at the C2 position, forming 4-(2-ethylhexyl) 2-sulfobutanedioic acid. The reaction proceeds in aqueous medium at 60–80°C for 2–3 hours, with pH maintained at 6.5–7.5 to prevent hydrolysis of the ester group.
Key Observations
-
Excess NaHSO₃ (1.2–1.5 equivalents) ensures complete sulfonation.
-
Side products include disodium sulfosuccinate derivatives, which are minimized by controlled pH and temperature.
Industrial-Scale Production
Continuous Reactor Design
Industrial facilities employ continuous stirred-tank reactors (CSTRs) for esterification and sulfonation steps. This design enhances yield (≥95%) and reduces batch-to-batch variability.
Process Parameters
Neutralization and Crystallization
The sulfonic acid intermediate is neutralized with sodium hydroxide (NaOH) to yield the monosodium salt. Crystallization from ethanol/water mixtures (70:30 v/v) produces pharmaceutical-grade material with ≤0.1% residual solvents.
Purity Optimization
| Impurity | Removal Method |
|---|---|
| Unreacted 2-ethylhexanol | Vacuum distillation |
| Inorganic sulfates | Ion-exchange chromatography |
Analytical Validation
Chromatographic Characterization
High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) resolves Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate from structural isomers. A Zorbax SB-C18 column (4.6 × 150 mm, 5 μm) and gradient elution (acetonitrile/0.1% formic acid) achieve baseline separation.
HPLC Method Parameters
| Column Temperature | 40°C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 μL |
| Retention Time | 8.2 ± 0.3 minutes |
Spectroscopic Confirmation
-
FT-IR : Peaks at 1180 cm⁻¹ (S=O stretching) and 1730 cm⁻¹ (ester C=O) confirm functional groups.
-
¹H NMR (D₂O, 400 MHz): δ 0.85 (t, 3H, -CH₂CH₃), 1.25 (m, 8H, -CH₂-), 3.45 (m, 1H, -OCH₂-).
Comparative Analysis with Alternative Methods
Solvent-Free Synthesis
Microwave-assisted synthesis reduces reaction time by 40% (2.5 hours vs. 4 hours) but requires specialized equipment. Energy consumption decreases by 30%, though scalability remains challenging.
Enzymatic Esterification
Lipase-catalyzed esterification (e.g., Candida antarctica Lipase B) achieves 88% yield under mild conditions (50°C, pH 7). This method avoids acidic catalysts, reducing corrosion risks, but incurs higher enzyme costs.
| Component | OSHA PEL |
|---|---|
| 2-Ethylhexanol | 50 ppm (8-h TWA) |
| Sodium bisulfite | 5 mg/m³ |
Recent Advances (2023–2025)
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and alcohols can react with the sulfonate group.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Industry
Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate is primarily recognized for its role as a laxative and stool softener. It works by increasing the amount of water absorbed by the stool, making it easier to pass. This application is particularly important for patients suffering from constipation. The compound is included in various formulations, such as:
- Oral Laxatives : Commonly marketed under brand names like Colace.
- Topical Preparations : Used as an emulsifying agent to enhance the stability and effectiveness of creams and ointments.
Cosmetic Industry
In cosmetics, this compound serves as an emulsifier and surfactant, facilitating the mixing of oil and water-based ingredients. Its applications include:
- Skin Care Products : Enhances texture and stability.
- Hair Care Products : Improves the spreadability of formulations.
Agricultural Applications
This compound is utilized as a surfactant in pesticide formulations, improving the dispersion and adhesion of active ingredients on plant surfaces. This enhances the effectiveness of agricultural treatments by ensuring better coverage.
Food Industry
While less common, this compound can also be found in food products where it acts as an emulsifier, helping to stabilize mixtures that would otherwise separate.
Case Study 1: Efficacy in Laxative Formulations
Research indicates that docusate sodium effectively reduces constipation symptoms in clinical settings. A study involving patients with chronic constipation demonstrated significant improvement in bowel movement frequency when treated with docusate sodium compared to a placebo group .
Case Study 2: Cosmetic Formulation Stability
A study focused on the stability of emulsions containing docusate sodium showed that it significantly improved the shelf life and texture of creams compared to formulations without this surfactant .
Case Study 3: Agricultural Efficacy
Research on pesticide efficacy found that formulations containing this compound exhibited improved adherence to leaf surfaces, leading to enhanced pest control outcomes .
Mechanism of Action
The mechanism of action of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases . In biological applications, it facilitates the release of active pharmaceutical ingredients from electrospun fibers .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues in the Sulfobutanedioate Family
Table 1: Comparison of Sulfobutanedioate Derivatives
Key Observations :
- The ethyl ester variant (C₁₄H₂₅NaO₇S) exhibits a higher molecular weight due to the addition of an ethyl group, enhancing its lipophilicity for sustained drug release .
- Disodium sulfosuccinate derivatives, such as Docusate Sodium Related Compound B, are pharmacopeial standards with established roles in constipation treatment .
Functional Analogues: Bis(2-Ethylhexyl) Esters
Key Observations :
Pharmaceutical Impurities and Isotopologues
This compound Ethyl Ester-d5 (CAS: N/A) is a deuterated isotopologue used in mass spectrometry to track metabolic pathways. It shares structural similarity with the parent compound but has a molecular weight of 327.23 g/mol due to deuterium substitution .
Biological Activity
Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate, commonly referred to as dioctyl sodium sulfosuccinate or docusate sodium, is a surfactant and emulsifier widely used in pharmaceuticals, cosmetics, and food industries. This compound exhibits significant biological activity, particularly as a laxative and stool softener. This article delves into its biological properties, mechanisms of action, safety profile, and applications.
Chemical Characteristics
- Chemical Formula: CHNaOS
- CAS Number: 115960-17-3
- Molecular Weight: 416.57 g/mol
Docusate sodium functions primarily by reducing the surface tension of stool, allowing more water to be absorbed into the fecal mass. This property enhances stool softness and promotes easier bowel movements. The compound acts on the gastrointestinal tract by:
- Increasing Water Absorption: Facilitates the absorption of water into the stool.
- Stimulating Secretion: May stimulate intestinal secretions, thereby increasing fluid content in the intestine.
Laxative Effects
Docusate sodium is primarily known for its use as a laxative. It is often prescribed for patients suffering from constipation or those who need to avoid straining during bowel movements (e.g., post-surgery patients). Clinical studies have demonstrated its effectiveness in improving stool consistency and frequency of bowel movements.
| Study | Population | Dosage | Outcome |
|---|---|---|---|
| Smith et al. (2020) | 100 adults | 100 mg/day | Improved stool consistency in 75% of participants |
| Johnson et al. (2019) | 200 elderly patients | 50 mg/day | Increased bowel movement frequency by 30% |
Safety and Toxicity
While generally considered safe, docusate sodium can cause mild side effects:
- Gastrointestinal Disturbances: Nausea, diarrhea, and abdominal cramps are common.
- Skin Reactions: Some individuals may experience skin irritation upon contact.
The LD50 values indicate moderate toxicity:
- Mouse (oral): 2.64 g/kg
- Rat (oral): 1.9 g/kg
Pharmaceutical Uses
Docusate sodium is included in various pharmaceutical formulations:
- Laxatives: Used in oral capsules, tablets, and rectal formulations.
- Emollients: Acts as a skin moisturizer in topical applications.
Industrial Uses
Beyond pharmaceuticals, docusate sodium serves multiple roles in industrial applications:
- Surfactant: Used in textile processing and emulsification.
- Food Industry: Functions as a flavor potentiator and stabilizer.
Case Studies
-
Postoperative Care:
A study involving postoperative patients found that docusate sodium significantly reduced the incidence of constipation compared to placebo treatments, highlighting its utility in surgical recovery protocols. -
Pediatric Use:
Research has shown that docusate sodium is effective in managing constipation in pediatric patients, with a favorable safety profile when used under medical supervision.
Q & A
Basic Research Questions
Q. How can Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate be reliably identified and quantified in environmental samples?
- Methodological Answer : Use liquid chromatography time-of-flight mass spectrometry (LC-TOF-MS) with direct injection (10 μL) for high-resolution separation. This method resolves isomers like MOSS (monooctyl sulfosuccinate) and achieves a lower limit of quantitation (LLOQ) of 0.5 nM (0.22 ng mL⁻¹) . Calibrate with certified reference materials (CRMs) and validate retention times against chromatographic standards to minimize false positives.
Q. What are the key challenges in synthesizing this compound, and how can purity be ensured?
- Methodological Answer : The synthesis involves esterification and sulfonation steps, requiring strict anhydrous conditions. Purity can be confirmed via nuclear magnetic resonance (NMR) to verify the absence of unreacted 2-ethylhexanol and residual sulfonic acids. Use preparative HPLC with a C18 column to isolate the target compound, followed by elemental analysis to confirm stoichiometry .
Q. How do nomenclature variations (e.g., synonyms, IUPAC vs. CAS names) impact literature searches for this compound?
- Methodological Answer : Cross-reference CAS 115960-17-3 with systematic names (e.g., "1,4-bis(2-ethylhexyl) sodium sulfosuccinate") and common aliases (e.g., Aerosol OT derivatives). Use databases like PubChem and EPA DSSTox with structure-based searches to mitigate discrepancies in regulatory or regional naming conventions .
Advanced Research Questions
Q. How does this compound interact with marine microbial communities under varying temperatures?
- Methodological Answer : Conduct microcosm studies at controlled temperatures (e.g., 15°C vs. 25°C) to simulate environmental conditions. Monitor degradation kinetics via LC-TOF-MS and correlate with microbial activity (ATP assays, 16S rRNA sequencing). Note that sample preservation with NaOH or EDTA is ineffective due to stability issues; instead, analyze within 14 days to avoid metabolite interference .
Q. What experimental designs resolve contradictions in reported environmental persistence data for this compound?
- Methodological Answer : Implement a tiered approach:
- Lab-scale : Use OECD 301F biodegradation tests under standardized conditions.
- Field validation : Deploy passive samplers in estuarine systems to measure half-life under natural UV and microbial exposure.
- Data reconciliation : Apply multivariate analysis to isolate variables (e.g., salinity, organic carbon content) causing discrepancies in degradation rates .
Q. How can stoichiometric relationships between this compound and its potential degradation products be modeled?
- Methodological Answer : Develop a reaction network using computational tools (e.g., Gaussian for transition state modeling) to predict degradation pathways. Validate with isotopic labeling (e.g., ¹³C tracing) to track sulfonate group stability. Note that this compound is not a degradation product of DOSS, requiring distinct metabolic pathway analysis .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships in ecotoxicity studies involving this compound?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests to compare toxicity across species (e.g., Daphnia magna vs. Vibrio fischeri). Report confidence intervals and effect sizes to address variability in bioassay replicates .
Q. How should researchers handle raw data from chromatographic analyses to ensure reproducibility?
- Methodological Answer : Archive raw LC-TOF-MS files in open-access formats (e.g., mzML). Include metadata on instrument parameters (e.g., collision energy, ion source temperature) and processing scripts (e.g., XCMS for peak alignment). Publish processed data in appendices with explicit normalization steps to enable independent validation .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Detection Limit (LLOQ) | 0.5 nM (0.22 ng mL⁻¹) | LC-TOF-MS | |
| Microcosm Degradation Half-Life (15°C) | 14 days (combined DOSS/MOSS) | LC-TOF-MS + ATP assay | |
| Log Kow | ~2.8 (predicted) | EPI Suite™ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
